Ethyl 2-(adamantanylcarbonylamino)-5-phenylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-(adamantanylcarbonylamino)-5-phenylthiophene-3-carboxylate is a complex organic compound that combines the structural features of adamantane, thiophene, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(adamantanylcarbonylamino)-5-phenylthiophene-3-carboxylate typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the functionalization of adamantane through radical or carbocation intermediates . The thiophene and phenyl groups are then introduced through a series of substitution reactions, often involving halogenated intermediates and palladium-catalyzed coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts to minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(adamantanylcarbonylamino)-5-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Palladium or copper catalysts, halogenated intermediates
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can lead to the formation of adamantanone derivatives, while reduction of the ester group can yield the corresponding alcohol .
Scientific Research Applications
Ethyl 2-(adamantanylcarbonylamino)-5-phenylthiophene-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism by which Ethyl 2-(adamantanylcarbonylamino)-5-phenylthiophene-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The adamantane moiety is known for its ability to enhance the stability and bioavailability of compounds, while the thiophene and phenyl groups can contribute to specific binding interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
Adamantane derivatives: Compounds like amantadine and rimantadine, which are used as antiviral agents.
Thiophene derivatives: Compounds such as thiophene-2-carboxylic acid and its esters, which are used in organic synthesis and materials science.
Phenyl derivatives: Compounds like benzene and its substituted derivatives, which are widely used in various chemical industries.
Uniqueness
Ethyl 2-(adamantanylcarbonylamino)-5-phenylthiophene-3-carboxylate is unique due to its combination of structural features from adamantane, thiophene, and phenyl groups. This unique structure imparts specific chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C24H27NO3S |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
ethyl 2-(adamantane-1-carbonylamino)-5-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C24H27NO3S/c1-2-28-22(26)19-11-20(18-6-4-3-5-7-18)29-21(19)25-23(27)24-12-15-8-16(13-24)10-17(9-15)14-24/h3-7,11,15-17H,2,8-10,12-14H2,1H3,(H,25,27) |
InChI Key |
VOABFVJPTKDGHN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)C34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
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